molecular formula C12H20N2O2 B13359868 ethyl 7-(1H-imidazol-2-yl)heptanoate

ethyl 7-(1H-imidazol-2-yl)heptanoate

Cat. No.: B13359868
M. Wt: 224.30 g/mol
InChI Key: GNJHTESZFTWFLC-UHFFFAOYSA-N
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Description

Ethyl 7-(1H-imidazol-2-yl)heptanoate (CAS No: 68887-62-7) is a high-purity chemical compound supplied for research and development purposes. This molecule features a heptanoate ester chain linked to a 1H-imidazol-2-yl moiety, a heterocyclic structure of significant interest in medicinal chemistry . The presence of the imidazole ring, a common pharmacophore, suggests potential research applications in the synthesis of more complex molecules and in the development of compounds for biochemical probing . Imidazole-containing structures are frequently explored for their diverse biological activities and their ability to interact with enzymatic systems . This combination of an aliphatic ester and a nitrogen-containing heterocycle makes this compound a valuable intermediate for researchers in pharmaceutical chemistry and related fields, particularly for those investigating novel synthetic pathways or structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

ethyl 7-(1H-imidazol-2-yl)heptanoate

InChI

InChI=1S/C12H20N2O2/c1-2-16-12(15)8-6-4-3-5-7-11-13-9-10-14-11/h9-10H,2-8H2,1H3,(H,13,14)

InChI Key

GNJHTESZFTWFLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCC1=NC=CN1

Origin of Product

United States

Preparation Methods

Synthesis of 7-Bromoheptanoate Derivatives

The initial step typically involves the synthesis of a suitable halogenated precursor, such as ethyl 7-bromoheptanoate . According to research, this compound can be prepared via bromination of ethyl heptanoate or related esters:

Ethyl heptanoate + N-bromosuccinimide (NBS) → Ethyl 7-bromoheptanoate

This halogenation often proceeds via radical mechanisms under controlled conditions, ensuring regioselectivity at the terminal position (C-7). The process yields a high purity intermediate suitable for subsequent nucleophilic substitution reactions.

Preparation of 7-Substituted Heptanoates

Alternatively, direct esterification or substitution reactions can be employed to introduce the bromine atom at the terminal position. For example, alkylation of ethyl 7-hydroxyheptanoate with a suitable brominating agent.

Ester Hydrolysis to the Acid

Post-alkylation, the ester group can be hydrolyzed to the corresponding acid, 7-(1H-imidazol-2-yl)heptanoic acid , using basic or acidic hydrolysis:

Method Conditions Yield References
Basic hydrolysis NaOH in aqueous ethanol, reflux >90% Standard ester hydrolysis procedures
Acidic hydrolysis HCl in water, reflux Similar yields Common in organic synthesis

The hydrolysis step is crucial for subsequent derivatization or biological evaluation.

Final Activation and Esterification (if needed)

Depending on the target compound's application, the acid can be re-esterified to produce ethyl 7-(1H-imidazol-2-yl)heptanoate via Fischer esterification:

7-(1H-imidazol-2-yl)heptanoic acid + Ethanol + H₂SO₄ → this compound

This reaction is typically performed under reflux with catalytic sulfuric acid, with removal of water to drive the equilibrium toward ester formation.

Research Findings and Data Tables

Table 1: Summary of Preparation Methods

Step Reagents Conditions Yield (%) References
Bromination NBS, radical initiator Room temp, 4–6 hours 85–90
Nucleophilic substitution Imidazole, K₂CO₃ 60°C, 16 hours 80–95 ,
Hydrolysis NaOH, reflux Reflux, 2–4 hours >90
Esterification Ethanol, H₂SO₄ Reflux, 4–6 hours 85–90

Research Findings

  • The SN2 reaction between ethyl 7-bromoheptanoate and imidazole is highly efficient, with yields exceeding 85% under optimized conditions.
  • Hydrolysis of esters to acids is straightforward, with high yields and minimal side reactions.
  • The overall synthesis pathway is modular, allowing for modifications to introduce various functional groups or derivatives.

Notes on Methodology and Optimization

  • Choice of Solvent: DMF and DMSO are preferred for SN2 reactions due to their polarity and ability to solvate ions.
  • Temperature Control: Elevated temperatures (50–80°C) accelerate reactions but must be monitored to prevent side reactions.
  • Purification: Column chromatography or recrystallization from suitable solvents ensures high purity of intermediates and final products.
  • Yield Optimization: Excess imidazole and base, along with controlled reaction times, improve yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(1H-imidazol-2-yl)heptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 7-(1H-imidazol-2-yl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. This compound may also modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl Heptanoate

Structure: A simple ester lacking the imidazole substituent. Key Functional Groups: Ester (R-CO-O-R). Synthesis: Produced via esterification of heptanoic acid with ethanol. Applications:

  • Widely used as a flavoring agent in food and beverages (e.g., strong-aroma Baijiu).
  • Research Findings:
  • In TDPG298S larvae, 0.5% ethyl heptanoate showed a statistically significant effect on turning behavior when analyzed in isolation, though broader conclusions remain unclear.

Ethyl 4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

Structure: A benzoimidazole derivative with a shorter butanoate chain. Key Functional Groups: Benzoimidazole, ester. Synthesis: Prepared via condensation of benzaldehyde with amino-substituted benzoimidazole intermediates in methanol (). Applications:

  • Serves as a precursor for pharmaceutical intermediates, particularly in benzimidazole-based drug development.

Ethyl 7-(Chloroformyl)heptanoate and Ethyl 7-Bromoheptanoate

Structure: Heptanoate esters substituted with reactive halogens (Cl, Br). Key Functional Groups: Halogen (chloroformyl or bromo), ester. Synthesis: Likely synthesized via halogenation of heptanoic acid derivatives. Applications:

  • Used as intermediates in nucleophilic substitution reactions due to the electrophilic halogen groups.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name Key Functional Groups Synthesis Method Applications Research Findings
Ethyl 7-(1H-imidazol-2-yl)heptanoate Imidazole, ester Not explicitly reported Pharmaceutical intermediates (inferred) Limited data available
Ethyl heptanoate Ester Esterification of heptanoic acid Flavoring agents No locomotor effect in larvae
Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Benzoimidazole, ester Condensation with benzaldehyde Drug precursors Used in benzimidazole synthesis
Ethyl 7-bromoheptanoate Bromo, ester Halogenation Reactive intermediates Used in substitution reactions

Key Differences:

Functional Groups : The imidazole and benzoimidazole substituents enable hydrogen bonding and π-π interactions, unlike simpler esters or halogenated analogs.

Chain Length: this compound’s longer heptanoate chain may enhance lipophilicity compared to butanoate derivatives, influencing membrane permeability in biological systems.

Reactivity: Halogenated analogs (e.g., ethyl 7-bromoheptanoate) are more reactive toward nucleophiles, whereas imidazole derivatives may participate in metal coordination or enzyme inhibition.

Q & A

Q. How can theoretical frameworks guide hypothesis-driven research on this compound?

  • Methodological Answer : Apply systems chemistry principles to map reaction networks or enzyme inhibition pathways. Align experimental design with theoretical models (e.g., transition state theory for catalysis) to ensure methodological rigor .

Q. Notes

  • Avoid citing non-peer-reviewed sources (e.g., commercial databases).
  • For unresolved contradictions, prioritize replication studies and interdisciplinary collaboration .
  • Computational tools must be validated against experimental data to ensure predictive accuracy .

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